![molecular formula C11H13NO4 B177125 Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate CAS No. 18522-99-1](/img/structure/B177125.png)
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate
Overview
Description
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and an amino-oxoacetate moiety
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It is possible that this compound could influence a variety of pathways, depending on its specific targets .
Pharmacokinetics
It is known that the compound has a boiling point of 108-111 °c (3 mmhg), a density of 1097, and a vapor pressure of 000623mmHg at 25°C . These properties could influence its bioavailability.
Result of Action
It has been suggested that the compound could have neuroprotective effects, potentially through the regulation of energy homeostasis and o-glcnacylation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate. For instance, the compound should be stored in a cool, dry place, away from sources of ignition and flammable materials . Additionally, the compound’s actions could be influenced by the specific cellular environment in which it is present .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position, which is a carbon atom adjacent to an aromatic ring . This suggests that it may interact with enzymes, proteins, and other biomolecules in a manner that is influenced by its benzylic position .
Cellular Effects
A related compound, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside, has been shown to enhance O-GlcNAcylation on mitochondrial proteins, contributing to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions .
Molecular Mechanism
It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate may also undergo similar reactions.
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 158 - 160°C , suggesting that it may be stable under a range of laboratory conditions.
Metabolic Pathways
It is known that the compound can participate in reactions at the benzylic position , suggesting that it may be involved in metabolic pathways related to aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate can be synthesized through a multi-step process. One common method involves the condensation of 4-methoxyaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with ethanol to yield the final product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate serves as a crucial building block in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, particularly in targeting neurological disorders.
Case Study: Inhibitors of Stearoyl-CoA Desaturase (SCD)
Research has shown that derivatives of this compound can act as selective inhibitors of SCD, an enzyme involved in fatty acid metabolism. The inhibition of SCD leads to cell death in sensitive cancer cell lines due to the depletion of unsaturated fatty acids necessary for membrane integrity. This selectivity is attributed to the overexpression of cytochrome P450 isoform CYP4F11 in these cells, which activates the prodrugs into active SCD inhibitors .
Organic Synthesis
The compound is utilized as an intermediate in synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it valuable for creating diverse chemical entities.
Table 1: Key Reactions Involving this compound
Reaction Type | Description | Example Product |
---|---|---|
Oxidation | Converts to ketones or carboxylic acids | Ketone derivative |
Reduction | Converts carbonyl groups to alcohols | Alcohol derivative |
Substitution | Electrophilic or nucleophilic substitutions on the aromatic ring | Substituted aromatic compounds |
Material Science
In material science, this compound is explored for its potential use in developing new materials with unique properties. Its chemical structure can be modified to impart specific characteristics to polymers and other materials.
Summary of Research Findings
Research has demonstrated that this compound not only serves as a precursor for various pharmaceutical agents but also plays a significant role in understanding metabolic pathways related to cancer treatment. Its ability to inhibit key enzymes makes it a promising candidate for further development in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate is unique due to its specific structural features, such as the presence of both an ester and an amino-oxoacetate moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, a compound with the CAS number 18522-99-1, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : CHN O
- Molecular Weight : 223.23 g/mol
- Density : 1.219 g/cm³
- Melting Point : 245 °C
This compound exhibits biological activity primarily through its interaction with various molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit poly (ADP-ribose) polymerase 1 (PARP-1) and epidermal growth factor receptor (EGFR), which are critical in DNA repair and cell signaling pathways, respectively . This dual inhibition can lead to enhanced cytotoxic effects against cancer cells.
- Cell Cycle Arrest : Research indicates that compounds with similar structures can induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase, highlighting their potential as anticancer agents .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Anticancer Studies : A study on similar compounds indicated that those targeting PARP-1 showed significant cytotoxicity against breast cancer cell lines, with IC values in the low micromolar range. The mechanism involved the induction of DNA damage and subsequent apoptosis.
- Antioxidant Activity : Research has demonstrated that derivatives of this compound possess antioxidant properties, which are crucial for mitigating oxidative stress in cellular systems. These properties were assessed using DPPH radical scavenging assays, showing promising results .
- Antimicrobial Testing : this compound was evaluated for antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited moderate inhibitory effects, suggesting further exploration for potential use as an antimicrobial agent .
Properties
IUPAC Name |
ethyl 2-(4-methoxyanilino)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11(14)10(13)12-8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDMLBBXHFMAJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408644 | |
Record name | ethyl 2-(4-methoxyanilino)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18522-99-1 | |
Record name | ethyl 2-(4-methoxyanilino)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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